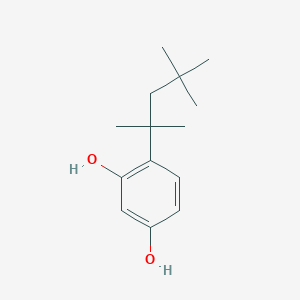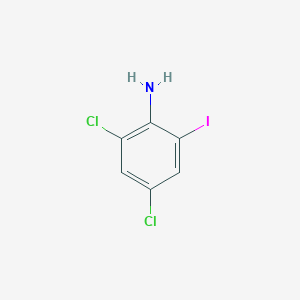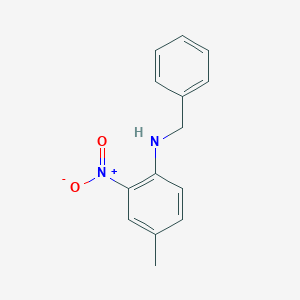
N-benzyl-4-methyl-2-nitroaniline
概述
描述
N-benzyl-4-methyl-2-nitroaniline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a yellow crystalline powder that is soluble in organic solvents and is mainly used as a precursor in the synthesis of dyes, pigments, and pharmaceuticals.
科学研究应用
N-benzyl-4-methyl-2-nitroaniline has been extensively studied for its potential applications in various fields. It has been used as a precursor in the synthesis of dyes and pigments, such as disperse dyes and azo pigments. It has also been used in the synthesis of pharmaceuticals, such as antitumor agents and antiviral drugs. Additionally, N-benzyl-4-methyl-2-nitroaniline has been studied for its potential applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用机制
The mechanism of action of N-benzyl-4-methyl-2-nitroaniline is not well understood, but it is believed to act as a nucleophile in organic reactions. It can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides and acyl halides, to form new compounds. Additionally, N-benzyl-4-methyl-2-nitroaniline has been shown to exhibit antioxidant activity, which may be attributed to its nitro and benzyl groups.
生化和生理效应
The biochemical and physiological effects of N-benzyl-4-methyl-2-nitroaniline have not been extensively studied. However, it has been shown to exhibit cytotoxic activity against various cancer cell lines, such as MCF-7 breast cancer cells and HCT116 colon cancer cells. Additionally, N-benzyl-4-methyl-2-nitroaniline has been shown to exhibit antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus.
实验室实验的优点和局限性
N-benzyl-4-methyl-2-nitroaniline has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has a high melting point and is stable under normal laboratory conditions. However, one limitation is that it is toxic and should be handled with care. Additionally, its solubility in water is limited, which may affect its use in aqueous solutions.
未来方向
There are several future directions for the research of N-benzyl-4-methyl-2-nitroaniline. One direction is to further study its potential applications in organic electronics, such as in the fabrication of OLEDs and OFETs. Another direction is to investigate its potential as an antitumor agent and to elucidate its mechanism of action. Additionally, further studies are needed to explore its potential as an antibacterial agent and to investigate its toxicity and safety profile.
属性
CAS 编号 |
22019-66-5 |
|---|---|
产品名称 |
N-benzyl-4-methyl-2-nitroaniline |
分子式 |
C14H14N2O2 |
分子量 |
242.27 g/mol |
IUPAC 名称 |
N-benzyl-4-methyl-2-nitroaniline |
InChI |
InChI=1S/C14H14N2O2/c1-11-7-8-13(14(9-11)16(17)18)15-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 |
InChI 键 |
MDBQOGKTFGXBCE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NCC2=CC=CC=C2)[N+](=O)[O-] |
规范 SMILES |
CC1=CC(=C(C=C1)NCC2=CC=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

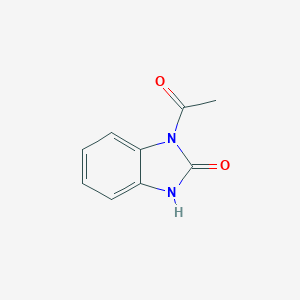
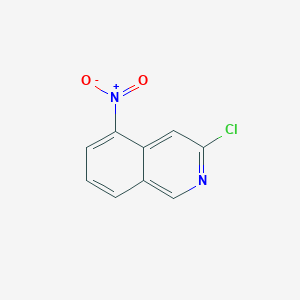
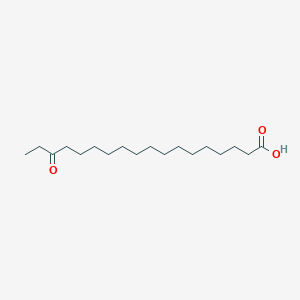
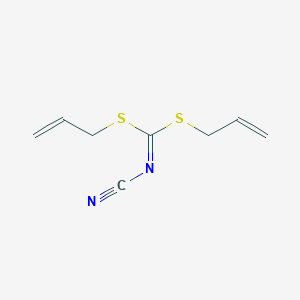
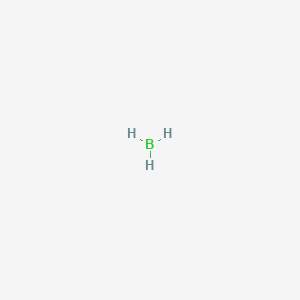

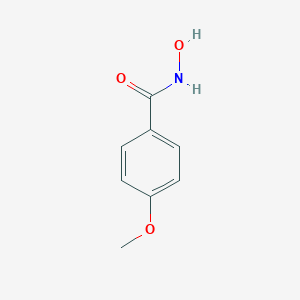


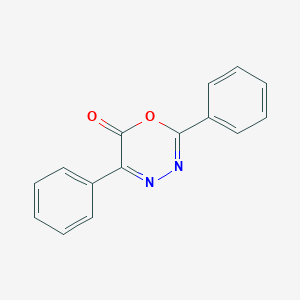

![4-[4-(diethylsulfamoyl)phenoxy]-N,N-diethylbenzenesulfonamide](/img/structure/B79476.png)
